molecular formula C19H21N3O B11188262 2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide

2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide

Cat. No.: B11188262
M. Wt: 307.4 g/mol
InChI Key: UTXMYOXAUWPCNE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide is a complex organic compound that features a unique structure combining a cyclopropyl group, a pyrroloquinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide typically involves multiple steps, starting from readily available starting materials

    Construction of Pyrroloquinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, under acidic or basic conditions to form the pyrroloquinoline ring system.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Formation of Acetamide Group: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific biomolecules.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]quinolin-3-yl)cyclopropyl)acetamide: A similar compound with a different substitution pattern on the pyrroloquinoline ring.

    4-Hydroxy-2-quinolones: Compounds with a quinoline core and hydroxyl groups, known for their biological activities.

Uniqueness

2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide is unique due to its combination of a cyclopropyl group, a pyrroloquinoline moiety, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-[2,2-dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-3-yl)cyclopropyl]acetamide

InChI

InChI=1S/C19H21N3O/c1-10-15(16-13(9-14(20)23)19(16,2)3)12-7-6-11-5-4-8-21-17(11)18(12)22-10/h4-8,13,16,22H,9H2,1-3H3,(H2,20,23)

InChI Key

UTXMYOXAUWPCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C4C(C4(C)C)CC(=O)N

Origin of Product

United States

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